1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
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Overview
Description
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H21N3O5 and a molecular weight of 431.452 g/mol . This compound is known for its unique structure, which includes an anilino group, a naphthyl group, and an ethoxybenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves multiple steps. One common synthetic route includes the reaction of aniline with oxalyl chloride to form an anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the naphthyl and ethoxybenzoate groups are introduced through esterification reactions .
Chemical Reactions Analysis
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds with biological molecules, while the naphthyl and ethoxybenzoate groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate include:
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
These compounds share similar structural features but differ in the substituents attached to the phenyl and benzoate groups
Properties
CAS No. |
769157-03-1 |
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Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-2-35-22-15-12-20(13-16-22)28(34)36-25-17-14-19-8-6-7-11-23(19)24(25)18-29-31-27(33)26(32)30-21-9-4-3-5-10-21/h3-18H,2H2,1H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
HCPZRAOUXQIEOW-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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